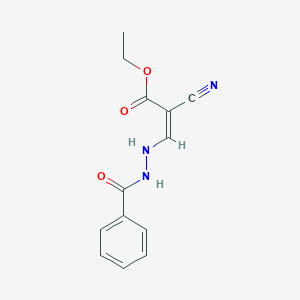
ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate is an organic compound that features a benzoylhydrazinyl group attached to a cyanopropenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with benzoylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoylhydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate involves its interaction with molecular targets through its functional groups. The benzoylhydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing pathways and processes within cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-benzoylhydrazinyl)-2-methylhexanoate: Similar structure but with a different alkyl chain.
2-Benzoyl-1-bromo-1-nitroethene: Shares the benzoyl group but differs in other functional groups.
Uniqueness
Ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
51725-67-8 |
|---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl (Z)-3-(2-benzoylhydrazinyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(18)11(8-14)9-15-16-12(17)10-6-4-3-5-7-10/h3-7,9,15H,2H2,1H3,(H,16,17)/b11-9- |
InChI Key |
RRXQXQWOFODEFW-LUAWRHEFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\NNC(=O)C1=CC=CC=C1)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNNC(=O)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















